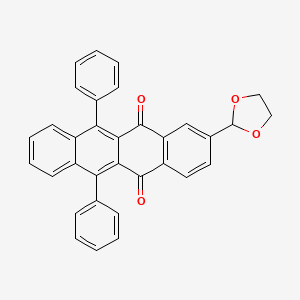
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione is an organic compound that features a tetracene backbone with a dioxolane ring and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione typically involves the following steps:
Formation of the Tetracene Backbone: This can be achieved through a series of Friedel-Crafts acylation reactions, followed by cyclization and aromatization steps.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced via acetalization of the corresponding carbonyl compound with ethylene glycol in the presence of an acid catalyst.
Attachment of Phenyl Groups: The phenyl groups can be attached through Suzuki-Miyaura coupling reactions using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the tetracene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of novel materials with unique electronic properties.
Biological Studies: Investigated for its potential interactions with biological macromolecules.
Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: Similar in structure but with a furan ring instead of a tetracene backbone.
1,3-Dioxanes: Compounds with a similar dioxolane ring but different core structures.
Uniqueness
2-(1,3-Dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione is unique due to its combination of a tetracene backbone with a dioxolane ring and phenyl groups, which imparts distinct electronic and structural properties. This makes it particularly valuable in the fields of organic electronics and materials science.
Properties
CAS No. |
928362-67-8 |
|---|---|
Molecular Formula |
C33H22O4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-6,11-diphenyltetracene-5,12-dione |
InChI |
InChI=1S/C33H22O4/c34-31-25-16-15-22(33-36-17-18-37-33)19-26(25)32(35)30-28(21-11-5-2-6-12-21)24-14-8-7-13-23(24)27(29(30)31)20-9-3-1-4-10-20/h1-16,19,33H,17-18H2 |
InChI Key |
MDGWAXNQIBLAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC3=C(C=C2)C(=O)C4=C(C5=CC=CC=C5C(=C4C3=O)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)
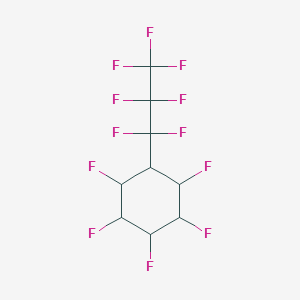
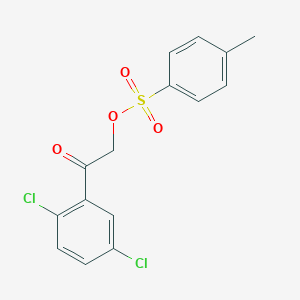
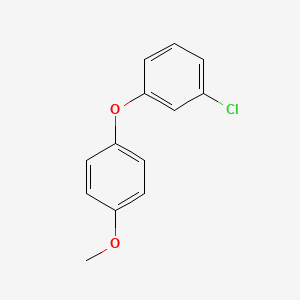
![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)
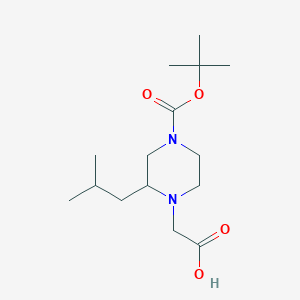
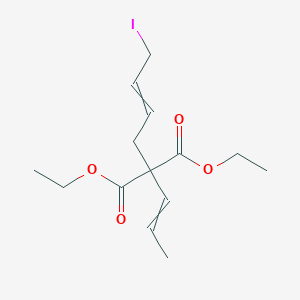
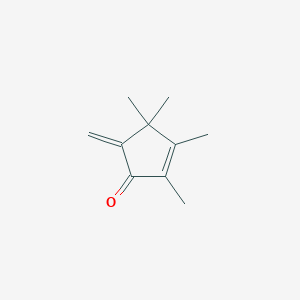
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
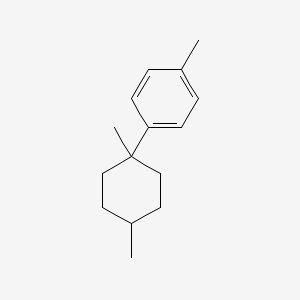
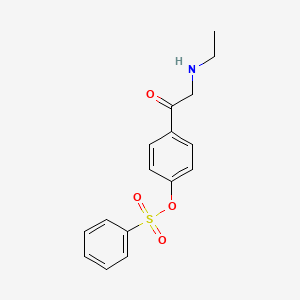
![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)
